molecular formula C20H18Cl3N3O2 B387529 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dichlorophenyl)pyrrolidine-2,5-dione CAS No. 331245-19-3

3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dichlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B387529
CAS No.: 331245-19-3
M. Wt: 438.7g/mol
InChI Key: KAFJBLDPKFSYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dichlorophenyl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 2,4-dichlorophenyl group attached to a pyrrolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dichlorophenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chlorophenylpiperazine with 2,4-dichlorophenylacetic acid under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic anhydride and acetic acid, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dichlorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a serotonergic antagonist.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dichlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as serotonin receptors. As a serotonergic antagonist, it binds to serotonin receptors without activating them, thereby blocking the actions of serotonin or serotonergic agonists. This interaction can modulate various physiological processes and has potential therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dichlorophenyl)pyrrolidine-2,5-dione is unique due to its specific combination of substituents and its ability to act as a serotonergic antagonist. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

331245-19-3

Molecular Formula

C20H18Cl3N3O2

Molecular Weight

438.7g/mol

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2,4-dichlorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C20H18Cl3N3O2/c21-13-2-1-3-15(10-13)24-6-8-25(9-7-24)18-12-19(27)26(20(18)28)17-5-4-14(22)11-16(17)23/h1-5,10-11,18H,6-9,12H2

InChI Key

KAFJBLDPKFSYGK-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)Cl

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)Cl

Origin of Product

United States

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